![molecular formula C5H4N4O B1281704 3-Aminoisoxazolo[4,5-b]pyrazine CAS No. 81411-79-2](/img/structure/B1281704.png)

3-Aminoisoxazolo[4,5-b]pyrazine

Übersicht

Beschreibung

3-Aminoisoxazolo[4,5-b]pyrazine is a chemical compound that belongs to the class of isoxazolo[4,5-b]pyrazines. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The synthesis of isoxazolo[4,5-b]pyrazine derivatives has been achieved through various synthetic routes, which are important for the development of new drugs and materials with novel properties .

Synthesis Analysis

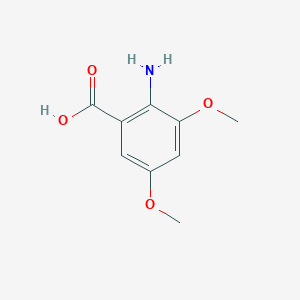

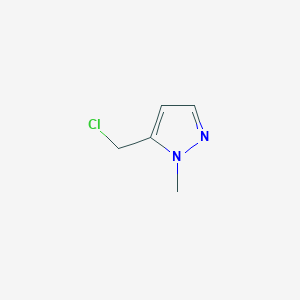

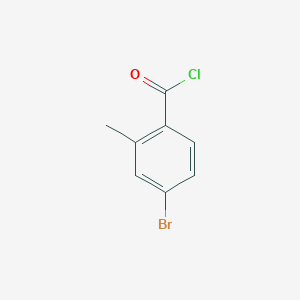

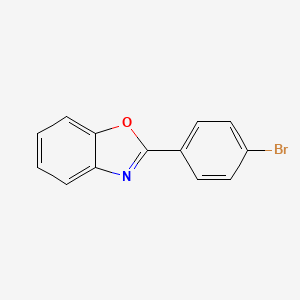

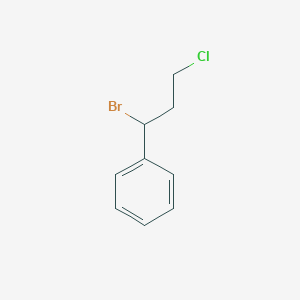

The synthesis of isoxazolo[4,5-b]pyrazine derivatives can be accomplished through a multicomponent reaction known as the Groebke–Blackburn–Bienaymé cyclisation. This reaction involves starting materials such as an aminopyrazine, an aldehyde, and an isocyanide. An industrial process based on this reaction has been developed, which allows for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines in high yield and excellent purity . Additionally, the synthesis of 3-phenyl-4,5-diaminoisoxazole, which can be further reacted with α-diketones to yield isoxazolo[4,5-b]pyrazine derivatives, has been described in a three-step sequence .

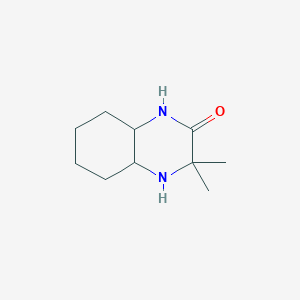

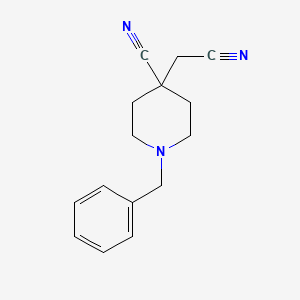

Molecular Structure Analysis

The molecular structure of isoxazolo[4,5-b]pyrazine derivatives is characterized by the presence of the isoxazole and pyrazine rings. These structures have been confirmed by spectroscopic methods such as 13C and 15N NMR spectroscopy . Theoretical studies, including quantum chemical calculations, have been employed to gain insight into the mechanisms of formation of related compounds, which can shed light on the molecular structure and reactivity of isoxazolo[4,5-b]pyrazines .

Chemical Reactions Analysis

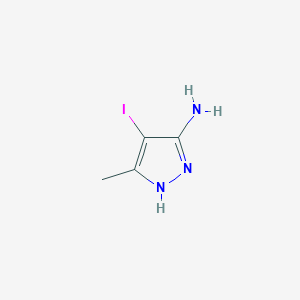

Isoxazolo[4,5-b]pyrazine derivatives can be synthesized through various chemical reactions. For instance, the reaction of hydrazines with diacetylketene N,S-acetal leads to the formation of isomeric amino methylpyrazoles, which can be further transformed into pyrazolo[3,4-d]pyrimidines through condensation reactions . The Groebke–Blackburn–Bienaymé cyclisation is another key reaction for the synthesis of these compounds, demonstrating the versatility of the isoxazolo[4,5-b]pyrazine scaffold in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazolo[4,5-b]pyrazine derivatives are influenced by their molecular structure. The presence of multiple nitrogen atoms in the rings contributes to their potential biological activity and their interaction with other molecules. The synthesis and characterization of these compounds, including their physical and chemical properties, are crucial for their application in drug development and other fields .

Wissenschaftliche Forschungsanwendungen

1. 1,2,3-Triazole-Fused Pyrazines

- Summary of Application: These compounds are obtained through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . They are used in medicinal chemistry for c-Met inhibition and GABAA modulating activity, as fluorescent probes, and as structural units of polymers .

- Methods of Application: The typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- Results or Outcomes: The applications of these heterocycles in medicinal chemistry have shown promising results in c-Met inhibition and GABAA modulating activity .

2. Triazolo[4,3-a]pyrazine Derivatives

- Summary of Application: These compounds are synthesized and evaluated for their in vitro antibacterial activity . They are being developed as new antimicrobial agents with excellent antibacterial activity .

- Methods of Application: The compounds are synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Their antibacterial activity is evaluated using the microbroth dilution method .

- Results or Outcomes: Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

3. Pyrazine Derivatives as Corrosion Inhibitors

- Summary of Application: Pyrazine derivatives have been studied for their potential as corrosion inhibitors for industrial metals .

- Methods of Application: The nature of adsorption has been explained based on the ability of the pyrazine derivatives to protonate in the acid solutions .

- Results or Outcomes: While the specific outcomes are not detailed in the source, the study suggests that pyrazine derivatives could be effective in preventing corrosion in industrial metals .

4. 1,2,5-Oxadiazolo[3,4-b]pyrazine Derivatives

- Summary of Application: The source does not provide specific details about the applications of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives .

- Methods of Application: The source does not provide specific details about the methods of application .

- Results or Outcomes: The source does not provide specific details about the results or outcomes .

5. Pyrazine Derivatives as Corrosion Inhibitors

- Summary of Application: Pyrazine derivatives have been studied for their potential as corrosion inhibitors for industrial metals .

- Methods of Application: The nature of adsorption has been explained based on the ability of the pyrazine derivatives to protonate in the acid solutions .

- Results or Outcomes: While the specific outcomes are not detailed in the source, the study suggests that pyrazine derivatives could be effective in preventing corrosion in industrial metals .

6. 1,2,5-Oxadiazolo[3,4-b]pyrazine Derivatives

- Summary of Application: The source does not provide specific details about the applications of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives .

- Methods of Application: The source does not provide specific details about the methods of application .

- Results or Outcomes: The source does not provide specific details about the results or outcomes .

Eigenschaften

IUPAC Name |

[1,2]oxazolo[4,5-b]pyrazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOSBXIJGCIJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512808 | |

| Record name | [1,2]Oxazolo[4,5-b]pyrazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoisoxazolo[4,5-b]pyrazine | |

CAS RN |

81411-79-2 | |

| Record name | Isoxazolo[4,5-b]pyrazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81411-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,2]Oxazolo[4,5-b]pyrazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

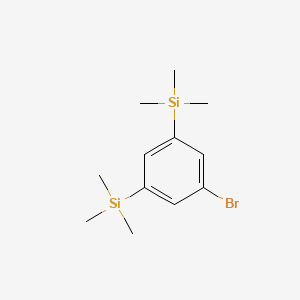

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)